molecular formula C9H12OS B2905492 5-Tert-butylthiophene-2-carbaldehyde CAS No. 36880-43-0

5-Tert-butylthiophene-2-carbaldehyde

Cat. No.: B2905492
CAS No.: 36880-43-0
M. Wt: 168.25
InChI Key: GJUJYHIUGGUILF-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H12OS . It has a molecular weight of 168.26 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3 . The compound has a topological polar surface area of 45.3 Ų and a complexity of 148 . The compound’s structure is canonicalized .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.26 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 2 rotatable bonds .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-tert-butylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJYHIUGGUILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36880-43-0
Record name 5-(tert-butyl)thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (24.04 g, 0.157 mol) was added dropwise to N-methylformanilide (21.24 g, 0.157 mol) and a yellow solid was produced. This was cooled to 0° C. for 1/2 hour, then 2-t-butylthiophene (20 g, 0.143 mol) was added dropwise and the mixture stirred at room temperature for 3 hours. The mixture was poured into ice/water, neutralised with sodium bicarbonate and extracted into diethyl ether. The ethereal extracts were washed with water, dried over anhydrous sodium sulphate and the solvent removed to give a brown liquid. Purification by column chromatography (silica eluted with petroleum ether/ethyl acetate 9:1) gave 5-t-butyl-2-thiophenecarboxaldehyde (21.01 g, 87%) as a yellow liquid.
Quantity
24.04 g
Type
reactant
Reaction Step One
Quantity
21.24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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